molecular formula C12H8BrNO3 B8377573 2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine

2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine

Cat. No.: B8377573
M. Wt: 294.10 g/mol
InChI Key: OJLUVVVMDLQHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine is a useful research compound. Its molecular formula is C12H8BrNO3 and its molecular weight is 294.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(3-hydroxypyridin-2-yl)methanone

InChI

InChI=1S/C12H8BrNO3/c13-7-3-4-9(15)8(6-7)12(17)11-10(16)2-1-5-14-11/h1-6,15-16H

InChI Key

OJLUVVVMDLQHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dibromophenol (25.7 g) and 2-methoxypropene (10 ml) were stirred for one hour at room temperature. To the mixture was added diethyl ether (300 ml). The mixture was cooled at -78° C. under atmosphere of argon. Then, to the resultant mixture, a 1.6M solution of n-butyl lithium haxane solution (70 ml) was added dropwise. The mixture was stirred for one hour while maintaining the temperature. Then, 2-cyano-3-trimethylsilyloxy pyridine (19.1 g) was added dropwise to the reaction mixture. The cooling bath was then removed, and the reaction mixture was stirred for 3 hours while warming the reaction system to room temperature. Then, methanol (10 ml) was added to the reaction system, and the mixture was stirred for several minutes, followed by distilling off the solvent under reduced pressure. To the residue were added methanol (50 ml), THF (tetrahydrofuran) (15 ml) and 2N HCl (60 ml), and the mixture was stirred for 2 hours at room temperature. The resultant mixture was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was dried (anhydrous magnesium sulfate), then the solvent was distilled off under reduced pressure. The residue was subjected to a silica gel column chromatography, eluting with ethyl acetate/hexane, followed by purification to give 2-(5-bromo-2-hydroxybenzoyl)-3-hydroxypyridine (19.9 g) (Compound A-1). Physical properties and spectrum data of the compound are shown in Table 1 and Table 3.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
2-cyano-3-trimethylsilyloxy pyridine
Quantity
19.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-(5-bromo-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine (1.89 g), hydrochloric acid (10 ml) and methanol (80 ml) was stirred for 70 hours at room temperature. The reaction mixture was concentrated, which was partitioned with ethyl acetate-water. The organic layer was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate) and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 2-(5-bromo-2-hydroxybenzoyl)-3-hydroxypyridine (1.34 g) (Compound A-1).
Name
2-(5-bromo-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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